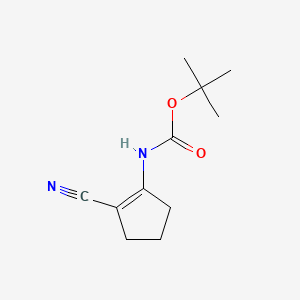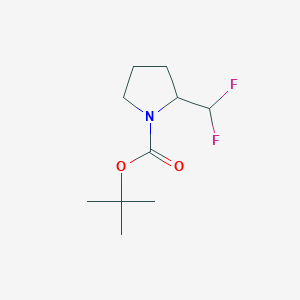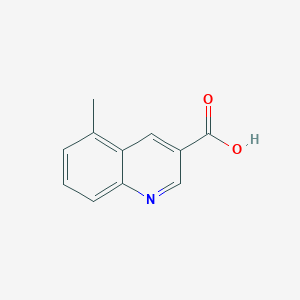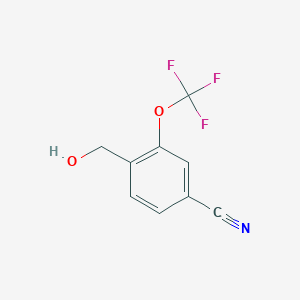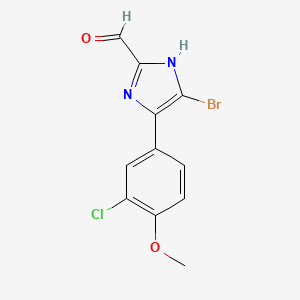![molecular formula C11H13F2NSi B13698134 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H13F2NSi and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of two fluorine atoms, a trimethylsilyl group, and an ethynyl group attached to an aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2,4-difluoroaniline and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (TEA). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with reactions conducted under mild conditions in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research, including:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group, in particular, allows for the formation of carbon-carbon bonds through coupling reactions, while the fluorine atoms can be substituted with other functional groups. These properties make it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoro-4-[(trimethylsilyl)ethynyl]aniline: Similar structure but with different fluorine atom positions.
2-Fluoro-4-[(trimethylsilyl)ethynyl]aniline: Contains only one fluorine atom.
4-[(Trimethylsilyl)ethynyl]aniline: Lacks fluorine atoms.
Uniqueness
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is unique due to the specific positioning of the fluorine atoms and the presence of both a trimethylsilyl and an ethynyl group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .
Propiedades
Fórmula molecular |
C11H13F2NSi |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2,4-difluoro-3-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-9(12)4-5-10(14)11(8)13/h4-5H,14H2,1-3H3 |
Clave InChI |
QRODXPANQLXELZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=CC(=C1F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


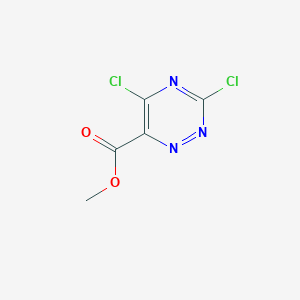
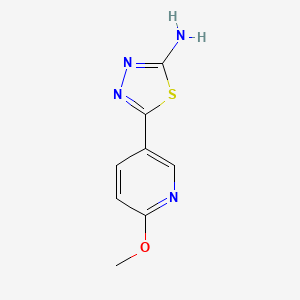
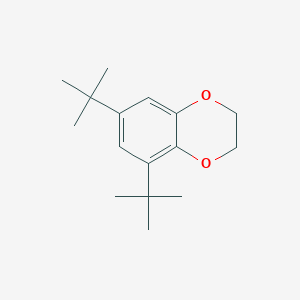



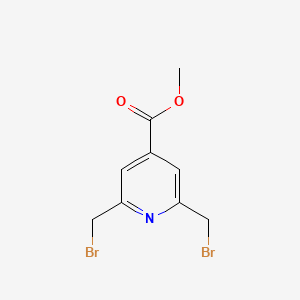
![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
